

Understanding Optical Rotation: A Cornerstone of Chirality

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Compound of Interest

Compound Name: *H-His(1-Me)-OMe HCl*

CAS No.: 256657-21-3

Cat. No.: B6342809

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Optical activity is the phenomenon where a chiral molecule, one that is non-superimposable on its mirror image, rotates the plane of polarized light.[2] The direction and magnitude of this rotation are unique characteristics of a specific enantiomer.

- Dextrorotatory (+ or d): Rotates plane-polarized light in a clockwise direction.[3]
- Levorotatory (– or l): Rotates plane-polarized light in a counter-clockwise direction.[3]

The observed rotation (α) is dependent on several experimental parameters.[3] To establish a standardized benchmark, the specific rotation $[\alpha]$ is calculated. This value normalizes the observed rotation to a standard concentration (1 g/mL, though practically g/100mL is used) and path length (1 decimeter).[2]

Benchmark Value for H-His(1-Me)-OMe HCl

The established benchmark for the specific rotation of **H-His(1-Me)-OMe HCl** provides a reference for quality control and identity confirmation.

| Compound | CAS Number | Molecular Formula | Specific Rotation ($[\alpha]$) | Conditions |
|-------------------------|------------|---|----------------------------------|--|
| H-His(1-Me)- OMe HCl | 57519-09-2 | C ₈ H ₁₃ N ₃ O ₂ ·HCl | +13.0 ± 2° | T=24°C, c=1% in Methanol, λ=589 nm |

Data sourced from Chem-Impex.[1]

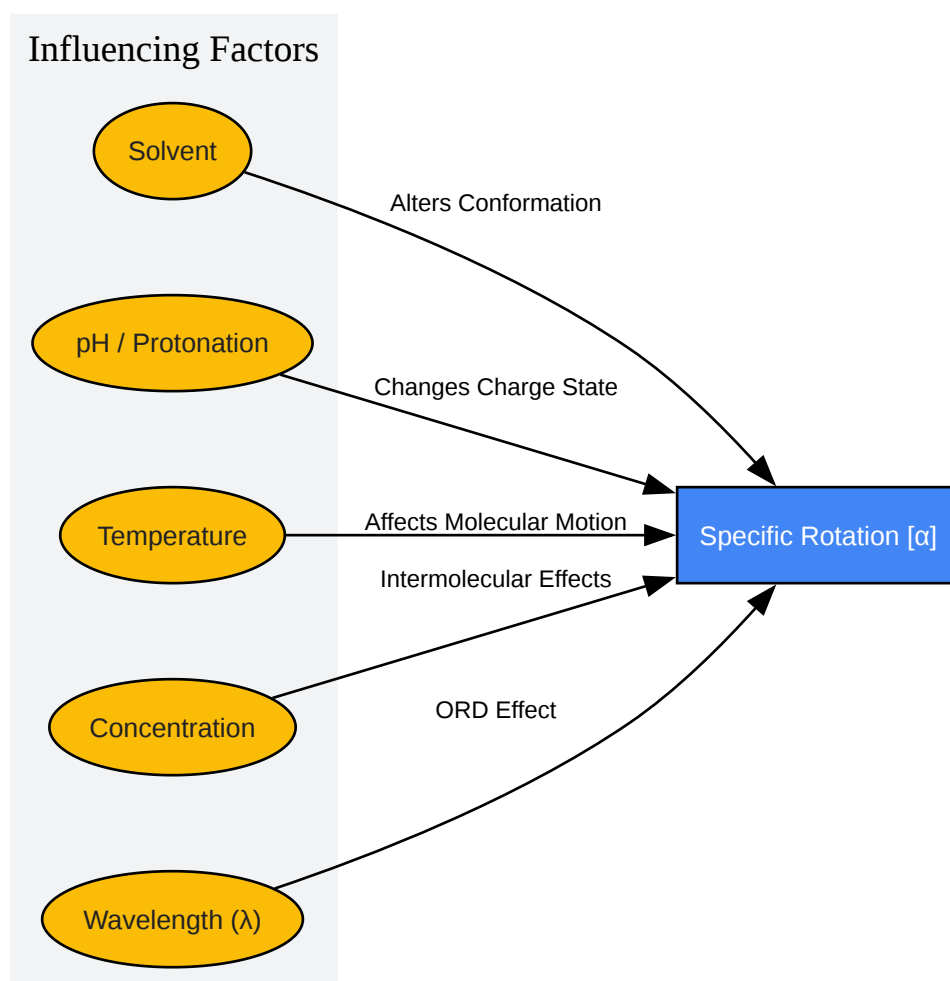
This positive value indicates that the naturally occurring L-enantiomer of this histidine derivative is dextrorotatory under these specific conditions. A significant deviation from this value could suggest the presence of its enantiomeric impurity (the D-isomer) or other chemical impurities.

Key Factors Influencing Optical Rotation Measurements

The specific rotation is not an immutable constant; it is highly sensitive to the experimental environment. Understanding these dependencies is crucial for reproducible and accurate measurements.

- **Solvent:** The polarity of the solvent and its ability to form hydrogen bonds with the solute can significantly alter the conformation of the chiral molecule and, consequently, its interaction with light. The protonation state of **H-His(1-Me)-OMe HCl** can be stabilized or altered by the solvent, directly impacting its specific rotation.
- **pH and Protonation State:** For amino acid derivatives, pH is a critical factor. The charge on the α-amino group, the carboxylate, and the imidazole side chain changes with pH. The addition of HCl to form the hydrochloride salt protonates the molecule, fixing it in a specific cationic state.[4] As demonstrated with L-alanine, its rotation can change from negative in water (zwitterionic form) to positive in HCl (cationic form), as the primary electron-withdrawing group shifts from -COOH to -NH₃⁺. [4]
- **Temperature:** Temperature affects the molecular motion and the conformational equilibrium of the molecule in solution, leading to changes in the observed rotation.[5] Therefore, measurements must be performed at a controlled and reported temperature.

- **Concentration:** While the specific rotation formula normalizes for concentration, at higher concentrations, intermolecular interactions can cause non-linear deviations.[5] It is best practice to measure at concentrations similar to the reference value (e.g., $c=1$ g/100 mL).
- **Wavelength (λ):** The magnitude and even the sign of optical rotation can change with the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD). The standard wavelength for reporting is the sodium D-line at 589 nm.[3]



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Caption: Factors influencing the specific rotation measurement.

Comparative Analysis with Other Histidine Derivatives

To provide context for the benchmark value of **H-His(1-Me)-OMe HCl**, it is useful to compare it with other related amino acid derivatives. The nature and position of protecting groups or modifications dramatically influence the electronic environment of the chiral center.

| Compound | Key Structural Difference | Expected Impact on Optical Rotation |
|--------------------------|---------------------------------------|---|
| H-His(1-Me)-OMe HCl | N-1 Methylation of Imidazole | Benchmark: +13.0° |
| H-His(Trt)-OMe HCl[6] | Bulky Trityl (Trt) group on Imidazole | The large, aromatic trityl group significantly alters the molecule's polarizability and steric profile, leading to a different specific rotation value. |
| L-Alanine (in 5M HCl)[7] | Simple methyl side chain | L-Alanine in acidic solution is also dextrorotatory, but its simpler structure results in a different magnitude of rotation. |
| L-Leucine (in 6M HCl)[5] | Isobutyl side chain | Demonstrates how a simple alkyl side chain's size and branching influence the specific rotation. |
| L-Valine (in 6M HCl)[5] | Isopropyl side chain | Provides another point of comparison for aliphatic amino acids under acidic conditions. |

This comparison highlights that direct extrapolation of optical rotation values between even closely related derivatives is unreliable. Each molecule represents a unique chiral system that must be characterized empirically.

Self-Validating Protocol for Measuring Specific Rotation

This protocol ensures accuracy and reproducibility by incorporating system validation and meticulous technique. It is designed for use with a standard polarimeter.[3][8]

Part A: Instrument Validation

- **Power On & Warm-up:** Turn on the polarimeter and the sodium lamp. Allow the system to stabilize for at least 15-20 minutes.
- **Calibration Check:** Run a calibration check using a certified quartz plate or a standard solution with a known rotation (e.g., a standard sucrose solution). The reading must be within the manufacturer's specified tolerance. This step validates the instrument's performance.

Part B: Sample Preparation

- **Accurate Weighing:** Accurately weigh approximately 100 mg of **H-His(1-Me)-OMe HCl** using an analytical balance. Record the exact weight (m).
- **Quantitative Transfer:** Quantitatively transfer the weighed sample to a 10 mL volumetric flask (V).
- **Dissolution:** Add approximately 7-8 mL of the specified solvent (Methanol). Gently swirl the flask to dissolve the sample completely.
- **Dilution to Volume:** Once fully dissolved, carefully add the solvent up to the 10 mL calibration mark.
- **Homogenization:** Cap the flask and invert it 15-20 times to ensure a homogenous solution. The concentration (c) is calculated as (m / V) in g/mL.

Part C: Measurement

- **Blank Measurement:** Fill the polarimeter cell (path length l, typically 1 dm) with pure methanol. Ensure no air bubbles are present. Place the cell in the polarimeter and take a blank reading. Zero the instrument with the blank.
- **Sample Measurement:** Rinse the cell 2-3 times with the prepared sample solution. Fill the cell with the sample solution, again ensuring no air bubbles are trapped.
- **Record Rotation:** Place the cell in the polarimeter and record the observed rotation (α). Take at least 3-5 readings and calculate the average to minimize random error.

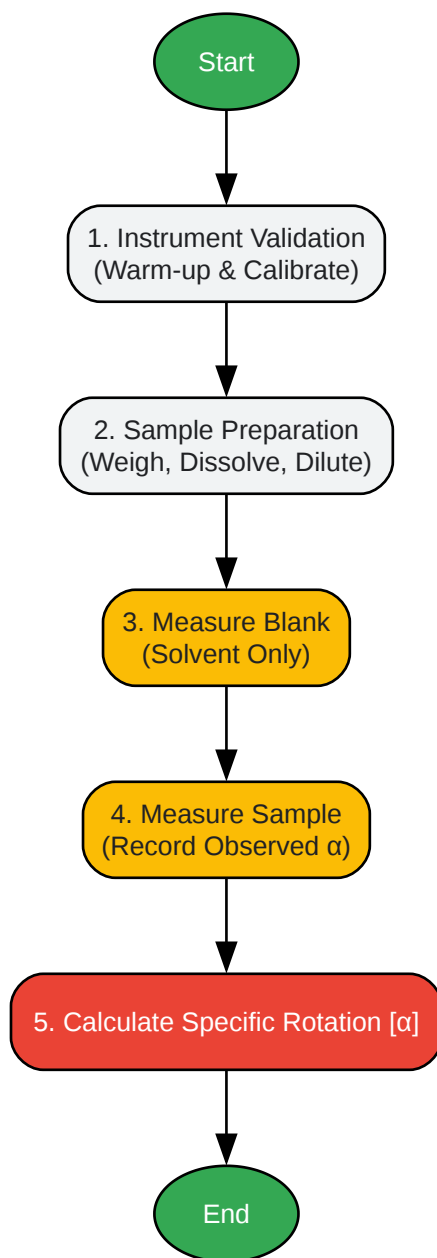
Part D: Calculation

Calculate the specific rotation using the following formula^[2]:

$$[\alpha]_{T\lambda} = (100 \times \alpha) / (l \times c')$$

Where:

- $[\alpha]_{T\lambda}$ = Specific rotation at temperature T and wavelength λ .
- α = Observed rotation in degrees.
- l = Path length of the cell in decimeters (dm).
- c' = Concentration in g / 100 mL.



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Caption: Workflow for accurate optical rotation measurement.

Conclusion

The specific optical rotation is a fundamental and indispensable parameter for the quality assessment of chiral molecules like **H-His(1-Me)-OMe HCl**. A benchmark value of $+13.0 \pm 2^\circ$ ($c=1\%$ in MeOH) serves as a critical reference for scientists in peptide synthesis and drug discovery.^[1] However, achieving a reliable measurement requires a deep understanding of the

environmental factors that influence it and adherence to a rigorous, self-validating experimental protocol. By contextualizing this value through comparisons and explaining the underlying causality of experimental choices, researchers can confidently assess the enantiomeric purity of their materials, ensuring the integrity and success of their scientific endeavors.

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